molecular formula C9H14O3 B8619785 Ethyl 5-methyl-3-oxohex-4-enoate CAS No. 25556-51-8

Ethyl 5-methyl-3-oxohex-4-enoate

Cat. No.: B8619785
CAS No.: 25556-51-8
M. Wt: 170.21 g/mol
InChI Key: RLMMKAOBTDTWMC-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-oxohex-4-enoate is a β-keto ester featuring an ethyl ester group, a conjugated enone system (α,β-unsaturated ketone), and a methyl substituent at the 5-position. This compound belongs to a class of molecules with diverse applications in organic synthesis, particularly as intermediates in the preparation of pharmaceuticals, fragrances, and natural product analogs.

Properties

CAS No.

25556-51-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 5-methyl-3-oxohex-4-enoate

InChI

InChI=1S/C9H14O3/c1-4-12-9(11)6-8(10)5-7(2)3/h5H,4,6H2,1-3H3

InChI Key

RLMMKAOBTDTWMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C=C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Ethyl (2R,4Z)-5-hydroxy-2-methyl-3-oxohex-4-enoate

Structural Differences :

  • Substituents: Contains a hydroxyl (-OH) group at the 5-position, absent in Ethyl 5-methyl-3-oxohex-4-enoate.
  • Stereochemistry : The (2R,4Z) configuration introduces chirality and geometric isomerism, which may influence biological activity or synthetic pathways.
  • Molecular Formula : C₉H₁₄O₄ (molecular weight: 186.20 g/mol) .

Synthetic Relevance :
The hydroxyl group in this analog necessitates protective strategies during synthesis (e.g., acetylation or silylation) to prevent undesired side reactions, a consideration less critical for the parent compound without this substituent.

(E)-3-Methyl-6-oxohex-2-enyl Acetate

Structural Differences :

  • Ester Group : Features an acetate (-OAc) instead of an ethyl ester.
  • Carbon Skeleton: The ketone is at the 6-position, and the double bond is at the 2-position (vs. 3-oxo and 4-enoate in the target compound).
  • Molecular Weight : 170.2 g/mol (C₈H₁₂O₃), as derived from ESI-MS data (m/z 193.1 for [M+Na]⁺) .

Reactivity Comparison :
The α,β-unsaturated ketone in both compounds enables conjugate addition reactions. However, the acetate group in (E)-3-methyl-6-oxohex-2-enyl acetate may confer distinct solubility or stability profiles compared to ethyl esters.

Methyl (5R,6S)-(E)-7-Oxo-5,6-isopropylidenedioxyhept-3-enoate

Structural Differences :

  • Ester and Protecting Groups: Utilizes a methyl ester and an isopropylidene acetal at the 5,6-positions, contrasting with the ethyl ester and lack of protective groups in this compound.
  • Carbon Chain Length: Extended hept-3-enoate backbone (7 carbons vs. 6 carbons in the target compound).

Synthetic Methodology: Synthesis involves magnesium-mediated reactions in methanol, highlighting the role of protecting groups in complex multi-step syntheses .

Data Tables: Key Comparisons

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthetic Highlights
This compound (Target) C₉H₁₄O₃ 170.2 (estimated) Ethyl ester, α,β-unsaturated ketone Hypothesized via β-keto ester synthesis
Ethyl (2R,4Z)-5-hydroxy-2-methyl-3-oxohex-4-enoate C₉H₁₄O₄ 186.20 Hydroxyl, ethyl ester Requires hydroxyl protection
(E)-3-Methyl-6-oxohex-2-enyl acetate C₈H₁₂O₃ 170.2 Acetate, α,β-unsaturated ketone HIO4-mediated oxidation
Methyl (5R,6S)-(E)-7-oxo-5,6-isopropylidenedioxyhept-3-enoate C₁₁H₁₆O₅ 228.24 Methyl ester, isopropylidene acetal Mg/MeOH reaction

Research Findings and Trends

  • Synthetic Challenges : Ethyl esters generally offer better stability than acetates in acidic or basic conditions, as seen in the synthesis of (E)-3-methyl-6-oxohex-2-enyl acetate, which requires careful pH control during workup .

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